molecular formula C8H9F2N3O2 B1523111 3-Amino-1-[4-(difluoromethoxy)phenyl]urea CAS No. 1094769-82-0

3-Amino-1-[4-(difluoromethoxy)phenyl]urea

Cat. No.: B1523111
CAS No.: 1094769-82-0
M. Wt: 217.17 g/mol
InChI Key: BQYFMQUDGGMVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a chemical compound characterized by its unique structure, which includes an amino group, a urea moiety, and a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(difluoromethoxy)aniline as the starting material.

  • Urea Formation: The aniline is then reacted with urea under specific conditions, such as heating in the presence of a catalyst, to form the urea derivative.

  • Purification: The final product is purified through recrystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-[4-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-Amino-1-[4-(difluoromethoxy)phenyl]urea has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-1-[4-(difluoromethoxy)phenyl]urea exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is unique due to its specific structural features. Similar compounds include:

  • 3-Amino-4-(difluoromethoxy)benzoic acid: This compound differs by having a carboxylic acid group instead of a urea group.

  • 4-(Difluoromethoxy)aniline: This compound lacks the urea moiety and the amino group is directly attached to the phenyl ring.

These compounds share the difluoromethoxy group but differ in their functional groups, leading to different chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-amino-3-[4-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYFMQUDGGMVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(difluoromethoxy)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[4-(difluoromethoxy)phenyl]urea
Reactant of Route 3
Reactant of Route 3
3-Amino-1-[4-(difluoromethoxy)phenyl]urea
Reactant of Route 4
3-Amino-1-[4-(difluoromethoxy)phenyl]urea
Reactant of Route 5
Reactant of Route 5
3-Amino-1-[4-(difluoromethoxy)phenyl]urea
Reactant of Route 6
3-Amino-1-[4-(difluoromethoxy)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.